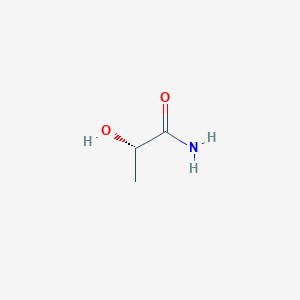

(S)-2-Hydroxypropanamide

Description

Applications as a Chiral Auxiliary and Precursor

The primary application of (S)-2-hydroxypropanamide in organic synthesis is as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. The inherent chirality of this compound can be transferred to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. This is particularly important in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry. longdom.org

For instance, derivatives of this compound have been utilized in the synthesis of complex natural products and pharmaceuticals. One notable example is its use in the total synthesis of (+)-lithospermic acid, where a derivative, (S)-N,N-tetramethylenelactamide, was employed as a chiral auxiliary. nih.gov It is also a useful research reagent in preparing the antimicrobial natural product lipoxazolidinone A. chemicalbook.com

Role in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an optically active form, heavily relies on the use of chiral molecules like this compound. Its derivatives can be used to induce enantioselectivity in a variety of reactions, including aldol (B89426) condensations. smolecule.com The stereocenter in this compound directs the approach of reagents, leading to a high degree of stereocontrol in the final product.

Furthermore, enzymatic synthesis methods have been developed to produce enantiomerically pure this compound. smolecule.comresearchgate.net Enzymes, such as amidases, can selectively hydrolyze one enantiomer from a racemic mixture of 2-hydroxypropanamide, leaving the desired (S)-enantiomer in high purity. tandfonline.com This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hydroxypropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-REOHCLBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Hydroxypropanamide and Its Derivatives

Chemical Synthesis Approaches

Chemical methods for synthesizing lactamides, including the (S)-enantiomer, primarily involve the transformation of readily available precursors such as lactonitrile (B165350) and lactate (B86563) esters.

Hydration of Nitriles: Lactonitrile as Precursor

The hydration of lactonitrile is a common method for producing lactamide (B1674226). wikipedia.org This reaction can be catalyzed by various agents, with manganese oxides being a notable example. cabidigitallibrary.orggoogle.com The process involves reacting lactonitrile with water in the presence of a catalyst. google.com For instance, using a manganese oxide catalyst, lactamide can be prepared efficiently with high conversion and selectivity. google.com The reaction temperature is typically maintained between 10 to 90°C, and the reaction can be carried out at atmospheric pressure. google.com

Research has shown that the catalytic activity can be maintained for extended periods. In one study, the conversion of lactonitrile was 80.3% after 24 hours and 73.1% after 10 days, with selectivities for lactamide at 97.0% and 97.5%, respectively. google.com Another example demonstrated lactonitrile conversions of 92.3% after 24 hours and 92.2% after 14 days, with lactamide selectivity consistently around 95%. google.com The weight ratio of lactonitrile to water is typically in the range of 5:95 to 80:20. google.com

Table 1: Hydration of Lactonitrile to Lactamide

| Catalyst | Reaction Time | Lactonitrile Conversion (%) | Lactamide Selectivity (%) | Reference |

|---|---|---|---|---|

| Manganese Oxide | 24 hours | 80.3 | 97.0 | google.com |

| Manganese Oxide | 10 days | 73.1 | 97.5 | google.com |

| Manganese Dioxide | 24 hours | 92.3 | 95 | google.com |

| Manganese Dioxide | 14 days | 92.2 | 95 | google.com |

Ammonolysis Reactions of Lactate Esters

The ammonolysis of lactate esters, such as ethyl lactate and methyl lactate, provides a direct route to lactamide. orgsyn.org This reaction involves treating the lactate ester with ammonia (B1221849). orgsyn.org For example, lactamide can be prepared by reacting ethyl lactate with liquid ammonia. orgsyn.org The reaction is typically carried out in a pressure apparatus, and after the reaction is complete, the excess ammonia is removed. orgsyn.org The resulting lactamide can be purified by washing with a solvent like absolute ether to remove any unreacted ester and alcohol byproducts. orgsyn.org This method has been reported to yield 65-70 grams of lactamide from 125 grams of ethyl lactate. orgsyn.org

The aminolysis of methyl lactate with various primary and secondary amines has also been studied extensively to produce N-substituted lactamides. acs.org Dimethylamine has been shown to react readily with methyl lactate at 35°C to form dimethyl lactamide. google.com

Stereoselective Chemical Transformations

The synthesis of enantiomerically pure (S)-2-Hydroxypropanamide often requires stereoselective methods. Chiral auxiliaries derived from (S)-lactic acid can be used to direct the stereochemistry of reactions. researchgate.net For instance, amides of (S)-lactic acid have been employed as chiral auxiliaries in the asymmetric synthesis of other chiral molecules. researchgate.net

One approach involves the use of a pyrrolidine-derived lactamide as a chiral auxiliary to mediate highly stereoselective coupling reactions. google.com This method has demonstrated enhanced reaction rates and high degrees of diastereoselection. researchgate.net For example, the lactamide chiral auxiliary can be synthesized from (S)-ethyl lactate and pyrrolidine, with the reaction completing in under two hours with no significant loss of enantiopurity and yielding the product in 80% yield. google.com

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing this compound. These methods often operate under mild conditions and can achieve high enantioselectivity.

Nitrile Hydratase-Mediated Biotransformations

Nitrile hydratase (NHase) is a key enzyme in the biocatalytic production of amides from nitriles. cabidigitallibrary.org This enzyme catalyzes the hydration of a nitrile to its corresponding amide with high efficiency and selectivity under ambient conditions of temperature and pH. cabidigitallibrary.org This enzymatic process is an attractive alternative to chemical hydrolysis, which often requires harsh conditions. cabidigitallibrary.org

Various microorganisms are known to produce nitrile hydratases, with species of the genus Rhodococcus being particularly well-studied and utilized for this purpose. cabidigitallibrary.org For example, Rhodococcus pyridinivorans NIT-36, isolated from soil samples, possesses a nitrile hydratase that can be used for the biotransformation of lactonitrile to lactamide. cabidigitallibrary.org

The NHase from R. pyridinivorans NIT-36 is an inducible enzyme, meaning its production is triggered by the presence of an inducer molecule. In this case, lactamide itself was found to be the most effective inducer for the biotransformation of lactonitrile. cabidigitallibrary.org The concentration of the inducer is critical, as higher concentrations can inhibit the enzyme's activity. cabidigitallibrary.org Using resting cells of R. pyridinivorans NIT-36, a fed-batch method was developed for the synthesis of lactamide from lactonitrile, demonstrating the feasibility of this biocatalytic route for production. cabidigitallibrary.org

Process Optimization for Biocatalysis (e.g., fed-batch, inducer studies)

The efficiency and economic viability of producing this compound through biocatalysis are heavily reliant on process optimization. Key strategies such as fed-batch fermentation and inducer studies are employed to enhance volumetric productivity and enzyme expression. Biocatalytic processes, which can utilize whole cells or isolated enzymes, are influenced by factors like substrate and product concentrations, enzyme stability, and the presence of inhibitors. mdpi.com

Fed-batch strategies are particularly effective in overcoming challenges such as substrate or product inhibition. By incrementally feeding the substrate into the bioreactor, concentrations can be maintained at levels that are optimal for enzyme activity without being toxic to the cells or inhibitory to the enzyme. This approach has been shown to dramatically increase productivity. For instance, in a related biocatalytic process, an improved fed-batch reaction process led to a 400-fold increase in volumetric productivity. Continuous fermentation in a bioreactor is another advanced strategy that can significantly improve the productivity of high-value chemicals, sometimes by as much as six times compared to traditional batch fermentation. ucl.ac.uk

Inducer studies are also critical for maximizing the yield of the desired enzyme. The production of many enzymes, including amidases, is inducible, meaning their expression is significantly increased in the presence of a specific molecule known as an inducer. For example, the production of a novel amidase from Blastobacter sp. was enhanced by the presence of cyclic imides like succinimide (B58015) and glutarimide (B196013) in the culture medium. nih.gov Conversely, it is also important to identify and manage conditions that may suppress enzyme production. For example, catabolite repression, where the presence of a readily metabolizable substrate like glucose or fructose (B13574) can inhibit the synthesis of certain enzymes, has been observed in organisms like Alcaligenes eutrophus and some Pseudomonas species. academicjournals.org However, in some strains, such as Pseudomonas putida MTCC 6809, amidase production was not repressed by these sugars. academicjournals.org Optimization studies have also shown that the choice of nitrogen source can be crucial, with peptone being identified as an enhancer for amidase production in some cases. academicjournals.org

The table below summarizes key findings related to the optimization of biocatalytic processes that are relevant to the synthesis of chiral amides.

| Optimization Strategy | Microorganism/Enzyme | Key Findings | Reference |

| Fed-Batch Reaction | DERA (2-deoxy-D-ribose-5-phosphate aldolase) | Overcame substrate inhibition, leading to a 400-fold increase in volumetric productivity. | |

| Continuous Fermentation | E. coli BL21/Pro B | Improved productivity of coniferyl alcohol from ferulic acid by up to 6 times compared to batch fermentation. | ucl.ac.uk |

| Inducer Studies | Blastobacter sp. strain A17p-4 | Enzyme production was enhanced by cyclic imides (succinimide, glutarimide). | nih.gov |

| Nitrogen Source Optimization | Pseudomonas putida MTCC 6809 | Peptone was found to enhance amidase production. | academicjournals.org |

| Catabolite Repression Studies | Alcaligenes eutrophus | Fructose was found to cause catabolic repression of amidase. | academicjournals.org |

Amidase-Catalyzed Asymmetric Hydrolysis of Racemic Mixtures

A prominent and highly effective method for producing enantiomerically pure this compound is through the kinetic resolution of a racemic mixture of 2-hydroxypropanamide using an enantioselective amidase. This biocatalytic approach leverages the ability of certain enzymes to selectively hydrolyze one enantiomer of a racemic amide, leaving the other enantiomer unreacted and in high purity.

Microorganism and Enzyme Specificity (e.g., Alcaligenes, Pseudomonas)

The success of the asymmetric hydrolysis of racemic 2-hydroxypropanamide hinges on the selection of a suitable microorganism that produces a highly enantioselective amidase. Several bacterial genera have been identified as potent sources of such enzymes, with species of Alcaligenes and Pseudomonas being of particular interest. repec.org

Pseudomonas species are well-documented producers of amidases. For example, Pseudomonas putida has been identified as a potential source for amidase production. academicjournals.org Research has also led to the isolation of Pseudomonas alcaligenes from environmental sources, which was identified as an arylamidase producer. repec.org Furthermore, amidase activity is crucial for cell division and viability in Pseudomonas aeruginosa. nih.gov

The genus Alcaligenes is also known for its amidase activity. In Alcaligenes eutrophus, amidase expression has been studied, revealing its susceptibility to catabolic repression by certain sugars. academicjournals.org

Beyond these genera, other microorganisms like Rhodococcus erythropolis and Arthrobacter sp. are renowned for producing enantioselective amidases capable of resolving racemic mixtures. tandfonline.com The amidase from Rhodococcus erythropolis MP50, for instance, has been cloned and shown to have high homology with other enantioselective amidases. Similarly, a novel S-enantioselective amidase from Arthrobacter sp. S-2 has been purified and characterized. tandfonline.com

The table below highlights various microorganisms and their amidases relevant to enantioselective hydrolysis.

| Microorganism | Enzyme/System | Substrate Specificity / Characteristics | Reference |

| Pseudomonas alcaligenes | Arylamidase | Identified as an arylamidase producer. | repec.org |

| Pseudomonas putida | Amidase | Potential source for amidase production, not catabolically repressed by fructose or glucose. | academicjournals.org |

| Alcaligenes eutrophus | Amidase | Amidase production is subject to catabolic repression by fructose. | academicjournals.org |

| Rhodococcus erythropolis | Enantioselective Amidase | Catalyzes the conversion of various racemic amides to their corresponding S-acids. | acs.org |

| Arthrobacter sp. S-2 | S-enantioselective Amidase | Acts S-enantioselectively on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. | tandfonline.com |

Enantioselective Production of this compound

The core of this synthetic strategy is the enantioselective action of the amidase. In a typical kinetic resolution process, a racemic mixture of 2-hydroxypropanamide is exposed to the enzyme. The amidase, exhibiting S-enantioselectivity, will preferentially catalyze the hydrolysis of this compound into (S)-2-hydroxypropanoic acid and ammonia. The (R)-enantiomer, (R)-2-hydroxypropanamide, is not recognized as a substrate by the enzyme and therefore remains largely unreacted in the mixture.

Alternatively, if an R-enantioselective amidase were used, it would hydrolyze the (R)-2-hydroxypropanamide, leaving the desired this compound behind. The key to a successful resolution is the high enantioselectivity of the enzyme, which is often quantified by the enantiomeric ratio (E value).

Research has demonstrated the high efficacy of this method. For example, the amidase from Rhodococcus erythropolis has been used to convert racemic amides like 2-phenylpropionamide and naproxen (B1676952) amide to the corresponding S-acids with an enantiomeric excess (e.e.) of over 99% at nearly 50% conversion. This high degree of enantioselectivity is crucial for obtaining optically pure products. Similarly, a novel S-enantioselective amidase from Arthrobacter sp. S-2 was used for the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, yielding the corresponding (S)-acid and the unreacted (R)-amide. tandfonline.com While this specific substrate is a derivative, the principle directly applies to the resolution of 2-hydroxypropanamide.

The reaction can be summarized as follows:

(R,S)-2-Hydroxypropanamide + H₂O ---(S-selective Amidase)--> (S)-2-Hydroxypropanoic Acid + (R)-2-Hydroxypropanamide + NH₃

After the enzymatic reaction reaches approximately 50% conversion, the process is stopped. The remaining unreacted (R)-2-hydroxypropanamide and the product, (S)-2-hydroxypropanoic acid, can then be separated, allowing for the isolation of the desired enantiomer. This biocatalytic approach offers a direct and efficient route to enantiomerically pure compounds under mild reaction conditions. acs.org

Fundamental Reaction Mechanisms

The reactivity of this compound is dictated by the chemical behavior of its amide and hydroxyl moieties. These groups can undergo several fundamental reactions under specific conditions.

Amide Hydrolysis (Acidic and Basic Conditions)

The amide bond in this compound can be cleaved through hydrolysis, a reaction with water that can be catalyzed by either acidic or basic conditions. allen.inbyjus.com This process is generally resistant to uncatalyzed hydrolysis, often requiring heat. byjus.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, and heat, the amide undergoes hydrolysis to yield (S)-2-hydroxypropanoic acid (L-lactic acid) and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The mechanism involves the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. byjus.comlibretexts.org Subsequent proton transfer to the amino group makes it a better leaving group (ammonia), which is then eliminated. libretexts.org The ammonia is subsequently protonated by the acidic medium to form an ammonium ion. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, such as heating with an aqueous solution of sodium hydroxide (B78521), the amide is hydrolyzed to form the salt of the carboxylic acid (sodium (S)-2-hydroxypropanoate) and ammonia gas. byjus.comchemguide.co.uk The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. libretexts.orgchemistrysteps.com The amide ion is then expelled as a leaving group and subsequently deprotonates the carboxylic acid to form a carboxylate salt and ammonia. libretexts.org This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of the base is consumed. libretexts.org

| Condition | Reagents | Products |

| Acidic | Dilute Acid (e.g., HCl), Heat | (S)-2-hydroxypropanoic acid, Ammonium salt |

| Basic | Strong Base (e.g., NaOH), Heat | Salt of (S)-2-hydroxypropanoic acid, Ammonia |

Reactions Involving the Hydroxyl Group (Esterification, Etherification)

The hydroxyl group of this compound is a nucleophilic center and can participate in several key reactions.

Esterification: This reaction involves the conversion of the hydroxyl group into an ester. A common method is the Fischer-Speier esterification, where the compound is reacted with a carboxylic acid in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The acid catalyst protonates the carboxylic acid, making it more electrophilic for the nucleophilic attack by the hydroxyl group of this compound. masterorganicchemistry.combyjus.com Another approach is to use more reactive acylating agents like acid chlorides or acid anhydrides. byjus.comyoutube.com For instance, reaction with acetic anhydride (B1165640) can lead to the formation of the corresponding acetate (B1210297) ester. youtube.com

Etherification: The hydroxyl group can also be converted into an ether. This is typically achieved through a Williamson-like ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide) in an SN2 reaction. youtube.com

Reactions Involving the Amide Group (Alkylation, Acylation)

The amide group itself, particularly the nitrogen atom, can undergo reactions under certain conditions, although amides are generally less reactive than amines. libretexts.org

Alkylation: While direct alkylation of the amide nitrogen is challenging, it can be achieved. For instance, N-alkylation can be part of a multi-step synthesis to produce more complex derivatives. researchgate.net

Acylation: Acylation of the amide nitrogen is generally not a favorable reaction because the resulting imide is often more reactive than the starting amide. However, under specific conditions, such as in the presence of strong activating agents or in intramolecular cyclizations, acylation can occur. Friedel-Crafts acylation reactions, which typically use acid chlorides or anhydrides, have been shown to proceed with certain activated amides. nih.gov The reaction of primary and secondary amines with acid chlorides or anhydrides readily yields amides. libretexts.org

Derivatization and Functionalization Strategies

The reactivity of this compound allows for its conversion into various other useful chemical entities.

Conversion to Cyclic Esters (Lactones)

Intramolecular esterification of γ-hydroxy-α-amino acids can lead to the formation of cyclic esters known as γ-butyrolactones. nih.gov While this compound is an α-hydroxy amide, similar principles of intramolecular cyclization can be applied to its derivatives to form lactones. For example, derivatives of (S)-2-hydroxypropanoic acid, which can be obtained from the hydrolysis of this compound, can undergo intramolecular cyclization to form lactones. masterorganicchemistry.com

Synthesis of Amino Acid Derivatives

This compound serves as a precursor for the synthesis of various amino acid derivatives. researchgate.netnih.gov For example, it can be a starting point for creating N-substituted amino acid derivatives, which have been explored for their biological activities. researchgate.net The synthesis often involves reactions that modify the amide or hydroxyl group, followed by further transformations. One approach involves the conversion of phenols to 2-aryloxy-2-methylpropanamides and their subsequent rearrangement to N-aryl-2-hydroxy-2-methyl propanamides, which can then be hydrolyzed to anilines, showcasing a pathway from a hydroxypropanamide structure to amino acid-like derivatives. Enzymatic tandem aldol (B89426) addition–transamination reactions have also been employed to synthesize γ-hydroxy-α-amino acid derivatives, which can then be converted into chiral α-amino-γ-butyrolactones. nih.gov

Formation of N-Substituted Lactamides (e.g., Carbanilate Esters)

This compound, also known as lactamide, serves as a versatile building block for the synthesis of a variety of N-substituted derivatives. The presence of the primary amide group allows for straightforward reactions with electrophilic reagents and for the formation of more complex amide structures through substitution reactions.

One of the primary transformation pathways for this compound involves its reaction with various amines or amine derivatives to yield N-substituted lactamides. This can be achieved by reacting a lactic acid ester, such as ethyl lactate, with a primary or secondary amine. acs.orggoogle.com This aminolysis reaction displaces the ethoxy group of the ester with the amine, forming the corresponding N-alkyl or N,N-dialkyl lactamide. For instance, the reaction of ethyl lactate with amines like propylamine (B44156) or isopropylamine (B41738) at elevated temperatures (e.g., 75 °C) yields the respective N-propyl-2-hydroxypropanamide and N-isopropyl-2-hydroxypropanamide. urv.cat

Furthermore, carbanilate esters of lactamides can be synthesized. These compounds belong to the carbanilate class, which are esters of carbamic acid. ontosight.ai The synthesis typically involves the reaction of an N-substituted lactamide, such as N-ethyl lactamide, with a reagent like a carbamoyl (B1232498) chloride to introduce the carbanilate group onto the amide nitrogen. ontosight.ai These derivatives have been explored for their potential biological activities. ontosight.ai

The following table summarizes various N-substituted lactamides synthesized from lactic acid esters, highlighting the reactants and reaction conditions.

Table 1. Synthesis of N-Substituted Lactamides

Examples of N-substituted lactamides prepared via aminolysis of ethyl lactate or other methods.

| Product | Reactant 1 | Reactant 2 | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Lactamide | Ethyl Lactate | Liquid Ammonia | Room temperature, 24 hours | orgsyn.org |

| N-Propyl-2-hydroxypropanamide | Ethyl Lactate | Propylamine | 75 °C, 12 hours | urv.cat |

| N-Isopropyl-2-hydroxypropanamide | Ethyl Lactate | Isopropylamine | TBD catalyst, 75 °C, 12 hours | urv.cat |

| N-Ethyl-2-hydroxypropanamide | Ethyl Lactate | Ethylamine (2M in THF) | TBD catalyst, 65 °C, 12 hours | urv.cat |

| N,N-Dibutyl Lactamide | Lactic acid-dibutylamine salt | Fatty acid and entraining agent | Heating for concurrent esterification and dehydration | acs.org |

Ring-Opening Reactions for Complex Amide Synthesis

While this compound itself is an acyclic molecule and thus does not undergo ring-opening, it is a key product in ring-opening reactions of cyclic precursors, which is a significant pathway for the synthesis of complex amides. These reactions utilize cyclic esters (lactones and lactides) or epoxides as starting materials.

A primary example is the aminolysis of lactide, the cyclic di-ester of lactic acid. Reacting lactide with primary or secondary amines leads to the opening of the ring structure to form lactamide derivatives. google.com This method provides a direct route to N-substituted lactamides from a readily available cyclic precursor.

Another important ring-opening pathway involves the reaction of β-lactones with ammonia. For instance, β-propiolactone can be combined with anhydrous ammonia, often in a polar aprotic solvent or an alcohol, to produce 3-hydroxypropanamide. google.com This reaction proceeds via the nucleophilic attack of ammonia on the β-lactone ring, causing it to open and form the corresponding hydroxyamide. google.com The reaction temperature can be controlled over a wide range, from -100 °C to 35 °C, to manage the conversion to the hydroxypropanamide product. google.com

Furthermore, intramolecular ring-opening reactions involving an amide functional group can lead to the formation of complex heterocyclic structures. An example is the 6-exo amide-epoxide cyclization, where an amide attacks an epoxide ring within the same molecule. nih.gov This specific type of reaction is used to synthesize chiral 1-aryl-6-(hydroxymethyl)-2-ketopiperazines with high yields and enantiomeric purity, demonstrating a sophisticated application of amide reactivity in forming complex cyclic amides. nih.gov

Degradation Pathways and Stability

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of this compound is a critical parameter influencing its persistence and transformation in aqueous environments. The amide bond is susceptible to hydrolysis, breaking down into its constituent carboxylic acid (lactic acid) and ammonia. This process is significantly influenced by pH and temperature. libretexts.org

Generally, amide hydrolysis can be catalyzed by both acid and base.

Acidic Conditions (pH < 7): Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid and an ammonium ion. libretexts.org Studies on related compounds, such as poly(lactic acid) oligomers, show that hydrolysis occurs at acidic pH, with the rate being dependent on temperature. researchgate.net

Neutral Conditions (pH ≈ 7): At neutral pH, the rate of hydrolysis is generally slow.

Basic Conditions (pH > 7): In basic solutions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form the tetrahedral intermediate. This intermediate then expels the amide anion (a poor leaving group), which immediately deprotonates the newly formed carboxylic acid. This final acid-base step makes the reaction effectively irreversible under basic conditions. libretexts.org

Table 2. Expected Hydrolytic Stability of this compound

General trends for the stability of the amide bond in this compound under different pH conditions at ambient temperature.

| pH Condition | Relative Stability | Primary Mechanism |

|---|---|---|

| Strongly Acidic (pH 1-3) | Low | Acid-catalyzed hydrolysis |

| Weakly Acidic (pH 4-6) | Moderate to High | Slow hydrolysis |

| Neutral (pH 7) | High | Very slow hydrolysis |

| Weakly Basic (pH 8-10) | Moderate | Base-promoted hydrolysis begins to accelerate |

| Strongly Basic (pH 11-14) | Low | Rapid base-promoted hydrolysis |

Thermal Decomposition Mechanisms

The thermal degradation of this compound involves complex reactions that can lead to a variety of products depending on the temperature and conditions. The presence of both a hydroxyl and an amide group allows for several potential decomposition pathways.

One significant pathway at elevated temperatures is dehydration. The elimination of a water molecule from 3-hydroxypropanamide, a structural isomer, is known to produce acrylamide (B121943). imreblank.ch It is plausible that this compound undergoes a similar β-elimination reaction upon heating, which would also yield acrylamide. Studies on the Maillard reaction involving asparagine, which shares structural similarities, show that thermal treatment at temperatures of 100-180°C can generate acrylamide through intermediates like azomethine ylides. imreblank.ch

Another potential thermal process is pyrolysis. For simple amides, heating to high temperatures can cause the elimination of water and the formation of nitriles, or it can result in polymerization or the formation of an intractable tar. masterorganicchemistry.com In the case of this compound, the hydroxyl group could also participate in intramolecular or intermolecular esterification or etherification reactions at high temperatures, further complicating the decomposition profile.

The key thermal decomposition reactions can be summarized as:

Dehydration (β-Elimination): Elimination of the hydroxyl group and a hydrogen atom from the amide nitrogen could potentially lead to the formation of N-acetyl-imine, though the formation of acrylamide via rearrangement is a more discussed pathway for related structures.

Intramolecular Cyclization: Dehydration between the hydroxyl group and the amide could form a cyclic imide, although this is less common for α-hydroxy amides.

Decomposition to Acrylamide: As seen with structurally similar compounds like asparagine conjugates, heating can lead to decarboxylation and elimination reactions that result in the formation of vinylogous compounds such as acrylamide. imreblank.ch For example, heating the N-glycosyl of asparagine showed a near-linear increase in acrylamide formation as the temperature was raised from 100 °C to 180 °C. imreblank.ch

Historical Context of Research on 2 Hydroxypropanamide

Research on 2-hydroxypropanamide, or lactamide (B1674226), dates back to early investigations into the derivatives of lactic acid. orgsyn.org The preparation of lactamide was initially achieved through methods such as the reaction of ammonia (B1221849) with ethyl lactate (B86563) or methyl lactate. orgsyn.org

A significant advancement in the synthesis of lactamide was the direct amidation of lactic acid, which can be performed under solvent- and catalyst-free conditions. researchgate.net More environmentally friendly methods have also been explored, including the catalytic hydration of lactonitrile (B165350). wikipedia.org

The development of methods to produce enantiomerically pure forms of 2-hydroxypropanamide has been a key focus of modern research. The use of enzymes, such as S-enantioselective amidases from microorganisms like Arthrobacter sp., has proven to be a highly effective strategy for the kinetic resolution of racemic 2-hydroxypropanamide, yielding the (S)-enantiomer with high enantiomeric excess. tandfonline.com

The ongoing research into (S)-2-hydroxypropanamide and its derivatives continues to expand its applications in asymmetric synthesis and the production of valuable chiral compounds for various industries.

Advanced Analytical Techniques for Characterization and Purity Assessment

Chromatographic Methods

Chromatography is a cornerstone for separating (S)-2-Hydroxypropanamide from impurities and its enantiomer. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each offering distinct advantages for purity and chiral analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is the gold standard for both purity assessment and enantiomeric separation. americanpharmaceuticalreview.comphenomenex.com

Reverse-phase HPLC (RP-HPLC) is a powerful method for determining the purity of this compound and for identifying related impurities. nih.govsigmaaldrich.com In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.com this compound, being a polar molecule, elutes relatively quickly under these conditions.

The method allows for the separation of this compound from less polar impurities, which are retained longer on the column, and from more polar impurities, which elute earlier. A diode-array detector (DAD) or UV detector is commonly used for detection, often set at a low wavelength (around 200-210 nm) due to the lack of a strong chromophore in the molecule. sielc.comnih.gov The purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. chromatographyonline.com For enhanced sensitivity and specificity, especially for impurity identification, HPLC can be coupled with mass spectrometry (LC-MS). chromatographyonline.com

| Parameter | Condition | Purpose |

| Column | C18 (Octadecyl-silica) | Nonpolar stationary phase for separation based on hydrophobicity. nih.gov |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Polar mobile phase to elute the polar analyte and separate impurities. nih.gov |

| Detection | UV at 200-210 nm or Mass Spectrometry (MS) | Quantitation and identification of the analyte and impurities. sielc.comnih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | To ensure optimal separation and peak shape. nih.gov |

| Quantitation | Area Percent Method | To determine the purity level of the main compound. americanpharmaceuticalreview.com |

Determining the enantiomeric purity is crucial for a chiral compound like this compound. Chiral HPLC is the most reliable method for separating and quantifying the two enantiomers, (S)- and (R)-2-Hydroxypropanamide. chromatographyonline.comannamalaiuniversity.ac.in This separation is achieved using a chiral stationary phase (CSP). americanpharmaceuticalreview.com CSPs are designed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amides and alcohols. mdpi.comscas.co.jphplc.eu The separation can be performed in normal-phase, reverse-phase, or polar organic modes. chromatographyonline.commdpi.com The choice of mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like isopropanol (B130326) or ethanol), is critical for achieving optimal resolution between the enantiomers. mdpi.com The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | To create diastereomeric interactions for enantiomer separation. mdpi.comscas.co.jp |

| Mobile Phase | n-Hexane/Isopropanol or other solvent mixtures | To optimize the differential interaction and achieve baseline separation. mdpi.com |

| Detection | UV (200-210 nm) | To detect and quantify each enantiomer. |

| Analysis Goal | Enantiomeric Excess (e.e.) | To determine the percentage of the desired (S)-enantiomer. google.com |

Gas Chromatography (GC) and GC-MS

Gas chromatography is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound presents challenges due to its low volatility and potential for thermal degradation. research-solution.com The presence of active hydrogens in the hydroxyl and amide groups can also lead to poor peak shape and interactions with the column. research-solution.comslideshare.net

To overcome these issues, derivatization is typically required. research-solution.comweber.hu This process involves chemically modifying the analyte to increase its volatility and thermal stability. jfda-online.com Common derivatization strategies for compounds with -OH and -NH2 groups include:

Silylation: Replacing active hydrogens with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. This is a prevalent method that effectively reduces polarity and hydrogen bonding. research-solution.comchemcoplus.co.jp

Acylation: Introducing an acyl group, often using fluorinated anhydrides (e.g., trifluoroacetic anhydride), to form more volatile esters and amides suitable for both Flame Ionization Detection (FID) and Electron Capture Detection (ECD). research-solution.comchemcoplus.co.jp

Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS). ciop.plnih.govmdpi.com GC-MS provides not only quantitative data but also mass spectra that serve as a chemical fingerprint, allowing for definitive structural confirmation and impurity identification based on fragmentation patterns. mdpi.com Chiral analysis is also possible using GC by employing a chiral stationary phase or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column. weber.hujfda-online.com

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful of these techniques for providing detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-qNMR, ¹³C-NMR)

NMR spectroscopy is a primary technique for the unambiguous identification and structural confirmation of this compound. It provides precise information about the chemical environment of each atom in the molecule. smolecule.com

¹³C-NMR spectroscopy reveals the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the methyl carbon (CH₃), the methine carbon bearing the hydroxyl group (CH-OH), and the carbonyl carbon (C=O).

¹H-NMR spectroscopy provides information on the number and type of protons and their connectivity. The spectrum of this compound shows characteristic signals for the methyl protons, the methine proton, the hydroxyl proton, and the amide protons. The coupling between adjacent protons (e.g., between the CH and CH₃ protons) results in specific splitting patterns (e.g., a doublet for the methyl group and a quartet for the methine proton), which confirms the structure.

Quantitative ¹H-NMR (qNMR) is an increasingly important method for purity assessment. biorxiv.orgnih.govnih.gov Unlike chromatography, qNMR can provide a direct measurement of the absolute purity of a substance without the need for a specific reference standard of the same compound. By integrating the area of a specific proton signal of this compound against the signal of a certified internal standard of known concentration, a highly accurate and precise purity value can be determined. nih.govnih.gov

| Nucleus | Chemical Shift (δ) ppm (Typical values in D₂O or CDCl₃) | Multiplicity | Assignment |

| ¹H | ~4.2 | Quartet (q) | CH |

| ~1.4 | Doublet (d) | CH₃ | |

| Variable | Broad Singlet | OH, NH₂ | |

| ¹³C | ~175 | Singlet | C=O |

| ~68 | Singlet | CH | |

| ~21 | Singlet | CH₃ |

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and experimental conditions. Data is compiled from typical values for similar structures. urv.cathmdb.cachemicalbook.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques used to identify functional groups within a molecule by measuring the absorption of infrared radiation. azooptics.comwikipedia.org Each absorption band in an IR spectrum corresponds to a specific molecular vibration, providing a unique "fingerprint" of the compound. azooptics.com For this compound, also known as lactamide (B1674226), these techniques are crucial for confirming the presence of its key functional groups: the hydroxyl (-OH), amide (-CONH₂), and alkyl (C-H) moieties.

In the gas phase, the IR spectrum of 2-hydroxypropanamide shows distinct absorption bands. nist.gov When incorporated into a polymer matrix like polyvinyl alcohol (PVA), the characteristic peaks of lactamide can still be identified. mdpi.comnih.gov For instance, in a Lactamide POSS®/PVA composite, the aliphatic C-N stretch is observed around 1020 cm⁻¹, and the secondary amide bending appears in the 1550–1650 cm⁻¹ range. mdpi.com The intensity of these peaks increases with the concentration of the lactamide-containing nanoparticles. mdpi.com

The main vibrational modes for 2-hydroxypropanamide are summarized in the table below. The broadness of the O-H and N-H stretching bands is typically due to hydrogen bonding. libretexts.org

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3500-3200 | libretexts.org |

| N-H | Stretch | 3300-3600 | azooptics.com |

| C-H | Stretch | 3000-2850 | libretexts.org |

| C=O (Amide I) | Stretch | ~1650 | mdpi.com |

| N-H (Amide II) | Bend | 1550-1650 | mdpi.com |

| C-O | Stretch | 1260-1050 | libretexts.org |

| C-N | Stretch | ~1020 | mdpi.com |

Mass Spectrometry (MS and HPLC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and can elucidate its structure by analyzing fragmentation patterns. The molecular weight of 2-hydroxypropanamide is 89.0932 g/mol . nist.gov

Electron ionization mass spectrometry (EI-MS) of 2-hydroxypropanamide provides a detailed fragmentation pattern that helps in its structural confirmation. nist.gov The NIST Mass Spectrometry Data Center has documented the spectrum, which is available in their database. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org This hybrid technique is essential for analyzing compounds in complex mixtures, such as biological or environmental samples. wikipedia.org LC-MS/MS has been noted for its ability to analyze compounds structurally related to acrylamide (B121943), including lactamide, highlighting the importance of chromatographic conditions to ensure reliable quantification. nih.gov In studies of related compounds, HPLC-MS/MS has been used to identify metabolites, demonstrating its power in tracking chemical transformations. researchgate.net Predicted LC-MS/MS spectra for lactamide at different collision energies are available in databases like the Human Metabolome Database, providing reference data for identification. hmdb.ca

Table 2: Predicted LC-MS/MS Fragmentation Data for Lactamide (Positive Q-TOF)

| Collision Energy | Parent Ion (m/z) | Fragment Ion (m/z) | Predicted Spectrum ID | Reference |

|---|---|---|---|---|

| 10V | 89.0932 | 43.3 | splash10-0002-9000000000-ffaf41dd5afa810060ce | hmdb.ca |

| 20V | 89.0932 | 44.3 | splash10-0002-9000000000-00ba25458eb6c0cc2940 | hmdb.ca |

| 40V | 89.0932 | 46.3 | splash10-0002-9000000000-00ba25458eb6c0cc2940 | hmdb.ca |

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgntu.edu.sg It is an invaluable tool for studying the stereochemistry of optically active compounds like this compound. wikipedia.org

Vibrational Circular Dichroism (VCD) is a related technique that measures circular dichroism in the infrared region of the electromagnetic spectrum. youtube.comacs.org VCD provides detailed information about the absolute configuration and conformation of chiral molecules in solution. youtube.comacs.org Since the VCD spectrum is sensitive to the three-dimensional arrangement of atoms, it can be used to distinguish between enantiomers, which will produce mirror-image VCD spectra. youtube.com

Computational studies on the related molecule, (S)-lactic acid, demonstrate that VCD spectra are highly sensitive to conformational changes and intermolecular interactions, such as hydrogen bonding with solvent molecules. rsc.orgnih.gov These studies show that VCD can serve as a powerful tool for the structural investigation of chiral molecules and their interactions in solution. rsc.org The technique is not limited to the solute itself; even achiral solvent molecules can acquire significant VCD signals when they form part of a chiral complex. rsc.org The combination of experimental VCD measurements with theoretical calculations allows for the reliable determination of the absolute stereochemistry of a chiral molecule. acs.org

Method Validation in Analytical Chemistry

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu This is a critical requirement for quality control in any analytical laboratory. According to the International Conference on Harmonisation (ICH) guidelines, the validation process involves evaluating several key characteristics of the method. europa.eunpra.gov.my

For the analytical techniques described above for this compound, a validation protocol would typically include the following parameters:

Accuracy : This refers to the closeness of the test results to the true value. It can be assessed by analyzing a sample with a known concentration of this compound (e.g., a certified reference material) and comparing the measured value to the certified value. europa.euresearchgate.net Accuracy is typically evaluated at a minimum of three concentration levels. europa.eu

Precision : Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually considered at two levels: repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations, such as different days, analysts, or equipment). europa.euresearchgate.net

Specificity : This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.eu For an HPLC-MS method, specificity would be demonstrated by showing that this compound is well-resolved from any other compounds in the sample. chromatographyonline.com

Linearity : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For a quantitative method like HPLC-MS, this is typically established by analyzing a series of standards at different concentrations and performing a linear regression analysis. researchgate.net

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For an assay, the typical range is 80% to 120% of the test concentration. europa.eu

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These are particularly important for impurity analysis.

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature in HPLC). It provides an indication of its reliability during normal usage. europa.eu

Each of these parameters must be evaluated and meet predefined acceptance criteria to ensure that the analytical method for this compound is reliable and fit for purpose. npra.gov.mynih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of molecular systems. DFT calculations for (S)-2-Hydroxypropanamide have been instrumental in predicting its geometry, electronic structure, and thermodynamic stability. These theoretical explorations provide a foundational understanding of the molecule's inherent characteristics.

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-31G(d,p), have been employed to determine the optimized molecular geometry of 2-Hydroxypropanamide. ijasret.com Such studies are crucial for understanding the spatial arrangement of atoms in the molecule, which in turn influences its physical and chemical properties. The process of geometry optimization seeks to find the lowest energy conformation of the molecule, representing its most stable structure. materialssquare.com These computational approaches can reliably predict bond lengths, bond angles, and dihedral angles. nsf.gov

The electronic structure of this compound has also been computationally investigated. ijasret.com Analysis of the electronic structure provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. Advanced computational techniques allow for the detailed examination of molecular orbitals and electron density, revealing key features of the molecule's electronic landscape. nih.gov

Natural Bond Orbital (NBO) Analysis (Hydrogen Bonding, Charge Transfer, Electron Delocalization)

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand chemical bonding and delocalization effects within a molecule. uni-muenchen.deresearchgate.net For 2-Hydroxypropanamide, NBO analysis performed at the DFT/B3LYP/6-31G(d,p) level of theory has been used to investigate intermolecular hydrogen bonding, intermolecular charge transfer (ICT), and the delocalization of electron density. ijasret.com

This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de The examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs reveals hyperconjugative interactions, which are key to understanding electron delocalization. The stabilization energy E(2) associated with these interactions quantifies the extent of charge transfer and delocalization. ijasret.com For instance, interactions like n -> σ* indicate delocalization from a lone pair (n) to an antibonding orbital (σ*), which can weaken the corresponding σ bond. researchgate.netnih.gov

The following table presents selected second-order perturbation theory analysis of the Fock Matrix from an NBO calculation on 2-Hydroxypropanamide, highlighting significant donor-acceptor interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP O2 | N3-C6 σ | 21.79 | 0.71 | 0.114 |

| LP O2 | C4-C6 σ | 16.47 | 0.61 | 0.091 |

| LP N3 | O2-C6 σ* | 70.56 | 0.26 | 0.121 |

| Source: ijasret.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. chemmethod.comnih.gov

For 2-Hydroxypropanamide, FMO analysis has been performed, and the HOMO-LUMO energy gap has been calculated. ijasret.com The HOMO is primarily localized on the nitrogen atom, while the LUMO is distributed across other parts of the molecule. This distribution provides insights into the potential sites for nucleophilic and electrophilic attack. ijasret.com

| Parameter | Value (eV) |

| HOMO Energy | -5.92 |

| LUMO Energy | -0.9 |

| HOMO-LUMO Gap (ΔE) | 5.02 |

| Source: nih.gov |

A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Thermodynamic Parameters and Dipole Moments

DFT calculations can also provide valuable information about the thermodynamic properties of a molecule. chemmethod.com For 2-Hydroxypropanamide, parameters such as thermal energy, molar heat capacity, and entropy have been calculated at the B3LYP/6-31G(d,p) level of theory. ijasret.com These thermodynamic data are useful for understanding the physical behavior and intermolecular interactions of the compound. ijasret.com

| Thermodynamic Parameter | Value |

| Total Dipole Moment | 6.7670 Debye |

| Source: ijasret.com |

Chiroptical Property Simulations

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD), are powerful for determining the absolute configuration of chiral molecules in solution. schrodinger.comwikipedia.orgnih.gov Computational simulations of these spectra are essential for interpreting experimental data. nih.gov

Computational Vibrational Absorption (VA) and VCD Spectroscopy

Computational methods are used to predict the Vibrational Absorption (VA) and Vibrational Circular Dichroism (VCD) spectra of this compound. torvergata.it These simulations, often performed using DFT, are crucial for assigning the absolute configuration of the molecule by comparing the calculated spectra with experimental measurements. schrodinger.comwikipedia.org

The accuracy of these simulations can be highly dependent on the computational model used, especially concerning the treatment of solvent effects. acs.orgresearchgate.net Both implicit solvent models, like the Polarizable Continuum Model (PCM), and explicit solvent models, where individual solvent molecules are included in the calculation, have been employed to study the chiroptical properties of lactamide (B1674226) in aqueous solution. acs.orgresearchgate.net The choice of functional and basis set also plays a significant role in the accuracy of the predicted spectra. acs.org For instance, studies on similar molecules have shown that functionals like CAM-B3LYP can correctly reproduce the signs of the bands in the CD spectrum. acs.org

Computational Electronic Circular Dichroism (CD) and Optical Rotation (OR)

The chiroptical properties of this compound, namely its Electronic Circular Dichroism (CD) and Optical Rotation (OR), have been the subject of detailed computational studies. These properties arise from the molecule's chirality and are exquisitely sensitive to its three-dimensional structure.

A notable study by Pikulska and colleagues investigated the CD and OR of lactamide in an aqueous solution, comparing theoretical calculations with experimental data. researchgate.netrsc.orgunizar.es They employed Time-Dependent Density Functional Theory (TD-DFT), a state-of-the-art method for predicting chiroptical spectra. researchgate.nethud.ac.uk Specifically, the CAM-B3LYP functional was utilized, as it is known to perform well for such calculations. researchgate.netunizar.es

The research demonstrated that computational methods can successfully predict the qualitative features of the CD spectrum. For this compound (the S-enantiomer of lactamide), the calculations correctly reproduced the signs of the observed CD bands. researchgate.netunizar.es This agreement between theoretical and experimental spectra is crucial for the unambiguous assignment of the absolute configuration of chiral molecules. hud.ac.ukresearchgate.net

For Optical Rotation, the calculations were performed at the standard sodium D-line wavelength (589 nm). researchgate.net The sign of the optical rotation for lactamide was correctly predicted using the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.netunizar.es However, the magnitude was found to be somewhat underestimated compared to the experimental value. This discrepancy highlights the challenges in achieving perfect quantitative agreement, although the qualitative prediction remains a powerful tool for stereochemical assignment. researchgate.netunizar.es The vibrational structure of the CD spectrum for lactamide was also successfully modeled, providing a more nuanced understanding of its chiroptical response. researchgate.netrsc.orgunizar.es

| Property | Computational Method | Solvent Model | Finding | Reference |

|---|---|---|---|---|

| Electronic Circular Dichroism (CD) | TD-DFT (CAM-B3LYP) | PCM, Microsolvation, MD | Correctly reproduced the signs of the experimental bands for (S)-lactamide. | researchgate.netunizar.es |

| Optical Rotation (OR) at 589 nm | TD-DFT (CAM-B3LYP) | PCM | Correctly predicted the sign but underestimated the magnitude compared to experiment. | researchgate.netunizar.es |

| Vibrational Structure of CD | TD-DFT | Not specified | Successfully modeled. | researchgate.netrsc.org |

Solvent Models in Chiroptical Calculations (PCM, Microsolvation, MD/QM)

The accurate computational modeling of chiroptical properties in solution is critically dependent on how the solvent is treated. researchgate.netsemanticscholar.org For a polar and flexible molecule like this compound, interactions with solvent molecules, particularly water, can significantly influence its conformational preferences and, consequently, its CD and OR spectra. researchgate.netbohrium.com

Several solvent models have been tested for calculating the chiroptical properties of lactamide:

Polarizable Continuum Model (PCM): This is an implicit solvent model where the solvent is represented as a continuous dielectric medium. researchgate.netrsc.org While computationally efficient, PCM correctly predicted the sign of the optical rotation for lactamide but was less accurate with the magnitude. researchgate.netunizar.es This suggests that while it captures the bulk electrostatic effects, it may miss specific, direct interactions.

Microsolvation: This approach involves explicitly including a small number of solvent molecules (e.g., water) around the solute in the quantum mechanical calculation, with the positions of these solvent molecules determined through geometry optimization. researchgate.netrsc.orgunizar.es This "cluster-in-a-liquid" model, often combined with PCM to account for the bulk solvent beyond the first solvation shell, can improve the accuracy of the calculations. researchgate.net For lactamide, employing this explicit hydration model helped to rectify some of the underestimation of the OR magnitude seen with PCM alone. researchgate.netunizar.es

Molecular Dynamics/Quantum Mechanics (MD/QM): This hybrid method uses molecular dynamics (MD) simulations to generate a large number of "snapshots" of the solute and its surrounding solvent molecules. researchgate.netbohrium.com Quantum mechanical calculations are then performed on these snapshots to obtain a Boltzmann-averaged spectrum. This method inherently accounts for conformational flexibility and the dynamic nature of solute-solvent interactions. researchgate.netsemanticscholar.org Studies on lactamide found that averaging over 200-300 snapshots from MD simulations was sufficient for simulating ECD spectra. researchgate.netbohrium.com The inclusion of the second solvation shell was noted to have a significant impact on the results, underscoring the importance of a detailed description of the solvent environment. bohrium.com

| Solvent Model | Type | Key Finding for Lactamide | Reference |

|---|---|---|---|

| PCM (Polarizable Continuum Model) | Implicit | Correctly predicts the sign of optical rotation but can underestimate its magnitude. | researchgate.netunizar.es |

| Microsolvation (+ PCM) | Explicit/Hybrid | Improves the calculated magnitude of optical rotation by including specific solute-solvent interactions. | researchgate.netunizar.es |

| MD/QM (Molecular Dynamics/Quantum Mechanics) | Explicit/Hybrid | Effectively models conformational flexibility and dynamic solvent effects; 200-300 snapshots found sufficient for ECD. | researchgate.netbohrium.com |

Reaction Mechanism Elucidation via Computational Chemistry

While specific computational studies elucidating the formation or degradation mechanisms of this compound are not extensively documented in the reviewed literature, the principles of computational chemistry provide a robust framework for such investigations. rsc.orgrsc.org DFT calculations are a primary tool for exploring reaction pathways, determining the structures of intermediates and transition states, and calculating activation energies. escholarship.orgacs.org

For the formation of this compound, a likely route is the direct amidation of (S)-lactic acid with ammonia (B1221849). Computational studies on analogous direct amidation reactions have been performed to understand the high energy barrier typically associated with the condensation of a carboxylic acid and an amine, which proceeds via a neutral tetrahedral intermediate. acs.orgdur.ac.uk DFT calculations can map the potential energy surface for this reaction, comparing it with alternative catalyzed pathways. For instance, computational studies on ruthenium-catalyzed dehydrogenative coupling of alcohols and ammonia to form primary amides have used DFT to rationalize the observed selectivity by showing that the dehydrogenation of a key hemiaminal intermediate is energetically more favorable than its dehydration. escholarship.org

Similarly, the hydrolysis of the amide bond in this compound can be modeled. Computational studies on the mechanism of carboxylesterases, enzymes that can hydrolyze amides, have used DFT to establish a four-step mechanism involving the formation of two tetrahedral intermediates. acs.org Such calculations provide detailed, step-by-step energetic profiles that are invaluable for understanding enzyme catalysis and designing inhibitors. acs.org These computational approaches allow for the systematic investigation of various potential mechanisms, providing insights into the most energetically favorable routes and the roles of catalysts or solvent molecules in the reaction. escholarship.orgacs.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chiral Building Block in Organic Synthesis

The stereogenic center of (S)-2-Hydroxypropanamide makes it a crucial chiral building block in asymmetric synthesis, a field focused on producing enantiomerically pure compounds. smolecule.com Chiral auxiliaries, which are temporarily incorporated into a synthetic route to control the stereochemical outcome of reactions, are often derived from readily available chiral molecules like this compound. nih.gov These auxiliaries guide the formation of a specific stereoisomer, and can then be removed and potentially recovered.

Derivatives of this compound, such as N-substituted lactamides, have been effectively used as chiral auxiliaries in the synthesis of biologically active compounds. For instance, piperidine-, morpholine-, and pyrrolidine-derived lactamides have been employed to achieve high diastereoselectivity in the synthesis of arylpropionic acids like ibuprofen (B1674241) and flurbiprofen. researchgate.net The choice of the auxiliary and solvent can significantly influence the yield and stereoselectivity of these reactions. researchgate.net

Precursor in Biodegradable Polymer and Material Development

The growing demand for environmentally friendly materials has highlighted the importance of biodegradable polymers. researchgate.net this compound and its derivatives play a significant role as precursors in the synthesis of these sustainable materials.

Lactide Synthesis from Lactic Acid Derivatives

Polylactic acid (PLA) is a leading biodegradable polymer synthesized from lactic acid, often via its cyclic dimer, lactide. researchgate.netmdpi.com The synthesis of high-purity lactide is a critical step in producing high molecular weight PLA. researchgate.netecust.edu.cn This process typically involves the polycondensation of lactic acid to form a prepolymer, which is then depolymerized to yield lactide. ecust.edu.cnresearchgate.net While lactic acid is the primary precursor, the chemistry of related derivatives like this compound is integral to understanding and optimizing these polymerization processes. The conditions of the reaction, including temperature, pressure, and the catalyst used, are crucial for achieving a high yield of lactide with minimal racemization. researchgate.netresearchgate.net

Synthesis of Lactamide-Based Polymers

Direct polymerization of lactamide (B1674226) derivatives is an emerging area of research for creating novel biodegradable polymers. smolecule.com For instance, N,N-dimethyl lactamide acrylate (B77674) (DMLA) and ethyl lactate (B86563) acrylate (ELA) can be polymerized to form a range of polymers with diverse properties. rug.nl These lactamide-based polymers can be designed to have specific characteristics, such as being thermoresponsive, making them suitable for applications like bio-based surfactants and emulsion stabilizers. rug.nl The aminolysis of PLA can also be used to produce N-substituted lactamides, which can then be further modified, demonstrating a circular approach to polymer synthesis and recycling. nih.govacs.org

Intermediate in the Synthesis of Complex Molecules and Fine Chemicals

Beyond its role as a chiral auxiliary, this compound serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules and fine chemicals. ontosight.aiscbt.com Its functional groups allow for various chemical transformations, making it a valuable starting material for producing pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.ai

For example, derivatives of this compound have been used in the synthesis of novel herbicides. researchgate.netsioc-journal.cn The specific structure of the lactamide derivative can be modified to enhance the biological activity and selectivity of the final product. sioc-journal.cn Furthermore, lactamide derivatives are utilized in the preparation of compounds with potential therapeutic applications, such as inhibitors for specific enzymes. rsc.org The ability to introduce chirality and specific functional groups through the use of this compound is a key advantage in the synthesis of these complex targets.

Functional Materials Research and Development

The unique properties of this compound and its derivatives are being explored for the development of advanced functional materials. The ability to form polymers with tunable properties opens up possibilities for creating materials with specific functionalities.

Research has shown that polymers derived from lactamide can exhibit thermoresponsive behavior, meaning their properties change in response to temperature variations. rug.nl This makes them attractive for applications in areas such as controlled drug delivery and smart coatings. Additionally, the incorporation of lactamide moieties into polymer structures can influence their biodegradability and biocompatibility, which is crucial for biomedical applications. smolecule.com The synthesis of lactamide-based ionic liquids also represents a novel approach to creating environmentally friendly solvents and materials with potential industrial relevance. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure (S)-2-Hydroxypropanamide in laboratory settings?

- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For example, lipase-mediated kinetic resolution of racemic mixtures under controlled pH (6.5–7.5) and temperature (25–37°C) can yield the (S)-enantiomer with >95% enantiomeric excess (ee). Post-synthesis purification via recrystallization in ethanol/water (1:1 v/v) is advised to remove residual impurities . Safety protocols, including fume hood use and PPE (gloves, goggles), must be followed due to skin/eye irritation risks .

Q. How should researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with a mobile phase of hexane/isopropanol (80:20) to confirm enantiopurity. Retention times for (S)- and (R)-isomers should differ by ≥2 minutes .

- NMR Spectroscopy : Compare -NMR shifts of the hydroxy group (δ ~5.2 ppm) and amide protons (δ ~6.8 ppm) against reference spectra from databases like PubChem or ECHA .

- Melting Point Analysis : Validate consistency with literature values (e.g., 123–125°C for pure (S)-form) to detect polymorphic impurities .

Q. What are the stability considerations for long-term storage of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the amide bond. Stability studies indicate <5% degradation over 12 months under these conditions. Avoid exposure to strong acids/bases or oxidizing agents, which may induce hazardous decomposition (e.g., release of ammonia or CO) .

Advanced Research Questions

Q. How does the chiral configuration of this compound influence its biological activity compared to the (R)-isomer?

- Methodological Answer : Conduct comparative assays using enzyme inhibition models (e.g., serine hydrolases) or cell-based uptake studies. For example, this compound exhibits 3-fold higher binding affinity to human carbonic anhydrase II (hCA II) than the (R)-isomer, as shown via surface plasmon resonance (SPR) at KD = 12 µM vs. 36 µM. Chiral inversion studies under physiological pH (7.4) should be monitored via circular dichroism (CD) spectroscopy .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Discrepancies in acute toxicity (e.g., LD ranges) often arise from batch purity or assay conditions. Mitigate this by:

- Batch Validation : Use LC-MS to confirm >99% purity and absence of trace solvents (e.g., DMF residues).

- Standardized Assays : Follow OECD Guidelines 423 (acute oral toxicity) with controlled dosing in Sprague-Dawley rats. Recent data indicate LD = 320 mg/kg (oral) for pure (S)-isomer, contrasting with earlier reports of 250 mg/kg due to impurities .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to harmonize data from heterogeneous studies .

Q. How can researchers design mechanistic studies to elucidate the metabolic pathways of this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled this compound at the hydroxy position to track metabolic fate via mass spectrometry.

- In Vitro Hepatocyte Models : Incubate with primary human hepatocytes (48h, 37°C) and analyze metabolites (e.g., 2-hydroxypropanoic acid) via UPLC-QTOF-MS.

- Enzyme Knockdown : Use siRNA targeting CYP3A4 in HepG2 cells to assess cytochrome P450 involvement .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for nucleophilic acyl substitution using Gaussian 16 with B3LYP/6-31G(d) basis set.

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., water, DMSO) using GROMACS to predict solubility and aggregation behavior.

- Retrosynthesis AI : Platforms like Chematica can propose optimized synthetic routes minimizing hazardous intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.